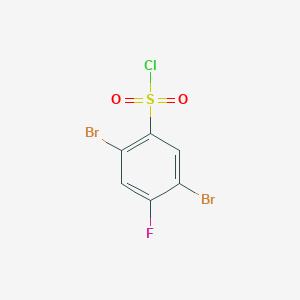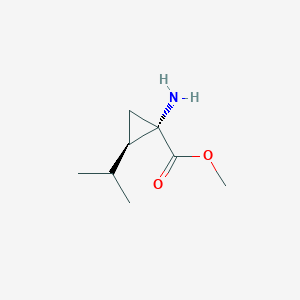
2,5-Dibromo-4-fluorobenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-4-fluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H2Br2ClFO2S. This compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-4-fluorobenzenesulfonyl chloride typically involves the sulfonylation of 2,5-dibromo-4-fluorobenzene. One common method is the reaction of 2,5-dibromo-4-fluorobenzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-4-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Reduction: The sulfonyl chloride group can be reduced to a sulfonamide or a thiol.
Oxidation: The compound can undergo oxidation reactions to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used for oxidation reactions.
Major Products Formed
Substitution Reactions: Sulfonamides, sulfonate esters, and thiols.
Reduction Reactions: Sulfonamides and thiols.
Oxidation Reactions: Sulfonic acids.
Scientific Research Applications
2,5-Dibromo-4-fluorobenzenesulfonyl chloride has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-fluorobenzenesulfonyl chloride involves the electrophilic attack on nucleophilic sites in target molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester linkages. This reactivity makes it a valuable reagent in organic synthesis and chemical modifications.
Comparison with Similar Compounds
Similar Compounds
2,5-Difluorobenzenesulfonyl chloride: Similar in structure but with fluorine atoms instead of bromine.
2-Chloro-4-fluorobenzenesulfonyl chloride: Contains a chlorine atom instead of bromine.
2-Bromo-4,6-difluorobenzenesulfonyl chloride: Contains additional fluorine atoms.
Uniqueness
2,5-Dibromo-4-fluorobenzenesulfonyl chloride is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and the types of reactions it undergoes. The combination of these halogens with the sulfonyl chloride group makes it a versatile reagent in organic synthesis and industrial applications.
Properties
Molecular Formula |
C6H2Br2ClFO2S |
|---|---|
Molecular Weight |
352.40 g/mol |
IUPAC Name |
2,5-dibromo-4-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H2Br2ClFO2S/c7-3-2-6(13(9,11)12)4(8)1-5(3)10/h1-2H |
InChI Key |
BCJZBSIZUOYZMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)S(=O)(=O)Cl)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13084242.png)
![5-Bromo-1-[2-(oxolan-2-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13084247.png)
![4-(Pyridin-2-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B13084252.png)
![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B13084253.png)
![cis-Benzyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13084256.png)







amine](/img/structure/B13084306.png)
